Fgfr4-IN-18

Kinase Inhibition FGFR4 Gatekeeper Mutation

Pan-FGFR inhibitors cause hyperphosphatemia, and many FGFR4 tool compounds lose activity against gatekeeper mutations (V550L/V550M), compromising acquired-resistance studies. Fgfr4-IN-18 (compound 8z) resolves this as a selective reversible-covalent FGFR4 inhibitor with balanced wild-type and mutant potency. • Retains potency against V550M mutant (IC50=57.3 nM), unlike BLU9931 (IC50>1000 nM) • Balanced WT/mutant profile: IC50=16.3 nM (WT), 12.6 nM (V550L), 57.3 nM (V550M) • Validated in vivo antitumor efficacy in Huh7 HCC xenograft; co-crystal structure available (PDB: 8KH9) Ideal for preclinical efficacy, pharmacodynamic, and resistance-modeling studies in hepatocellular carcinoma research.

Molecular Formula C32H35Cl2N9O6
Molecular Weight 712.6 g/mol
Cat. No. B12363003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr4-IN-18
Molecular FormulaC32H35Cl2N9O6
Molecular Weight712.6 g/mol
Structural Identifiers
SMILESCC(C1=C(C=NC=C1Cl)Cl)OC2=CC(=NC=C2C#N)NC(=O)NC3=C(C=C(C(=N3)C=O)CN4CCN(CC4=O)C)OCCN5CCOCC5
InChIInChI=1S/C32H35Cl2N9O6/c1-20(30-23(33)15-36-16-24(30)34)49-26-12-28(37-14-22(26)13-35)39-32(46)40-31-27(48-10-7-42-5-8-47-9-6-42)11-21(25(19-44)38-31)17-43-4-3-41(2)18-29(43)45/h11-12,14-16,19-20H,3-10,17-18H2,1-2H3,(H2,37,38,39,40,46)/t20-/m1/s1
InChIKeyAEFSLXKVONEDJJ-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fgfr4-IN-18 (Compound 8z): A Selective Reversible-Covalent FGFR4 Inhibitor for HCC Research


Fgfr4-IN-18, also known as compound 8z, is a representative 6-formylpyridyl urea derivative characterized as a selective, reversible-covalent inhibitor of the fibroblast growth factor receptor 4 (FGFR4) tyrosine kinase [1]. This small molecule (C32H35Cl2N9O6, Molar Mass: 712.58) was developed through a structure-based drug design approach aimed at targeting the FGF19/FGFR4 signaling axis, which is aberrantly activated in hepatocellular carcinoma (HCC) and other cancers [2]. Unlike pan-FGFR inhibitors, Fgfr4-IN-18 is designed to achieve high selectivity for FGFR4 over other FGFR family members (FGFR1/2/3) .

FGFR4-selective reversible-covalent inhibitor Targets the FGF19/FGFR4 signaling axis with reduced off-kinase activity compared to pan-FGFR agents.
Gatekeeper mutation coverage Retains reported inhibitory activity against clinically relevant V550L and V550M FGFR4 variants, supporting acquired resistance modeling.
Structure-based tool compound Co-crystal structure available (PDB: 8KH9), enabling structure-activity relationship studies and computational design.

Why Pan-FGFR Inhibitors or Other FGFR4 Probes Cannot Substitute for Fgfr4-IN-18 in HCC Models


FGFR4 is a distinct kinase within the FGFR family, and its selective inhibition is critical for mitigating on-target toxicities associated with pan-FGFR inhibitors (e.g., hyperphosphatemia due to FGFR1 inhibition). While several FGFR4 inhibitors exist (e.g., BLU9931, FGF401, FGFR4-IN-19), they differ significantly in their binding modes (irreversible vs. reversible-covalent), potency against clinically relevant gatekeeper mutations (V550L, V550M), and in vivo efficacy profiles [1]. Fgfr4-IN-18 (8z) is specifically differentiated by its balanced potency against both wild-type and mutant FGFR4 variants, a desirable microsomal stability profile, and significant in vivo antitumor activity in HCC xenograft models—a combination of properties not uniformly shared by all in-class compounds [2]. Substituting with a less potent or less selective analog could lead to experimental failure, particularly in models of acquired resistance or where metabolic stability is a key variable.

Pan-FGFR inhibitors may introduce off-target kinase effects (e.g., FGFR1-mediated hyperphosphatemia) that confound HCC-specific pathway interpretation.
Irreversible covalent inhibitors (e.g., BLU9931) may show markedly reduced response in FGFR4 gatekeeper-mutant models, limiting resistance mechanism studies.
Early-stage FGFR4 probes with no in vivo model-response data increase experimental risk when planning xenograft or pharmacodynamic assessments.

Quantitative Differentiation of Fgfr4-IN-18: A Comparative Evidence Guide for Scientific Procurement


Biochemical Potency Against Wild-Type and Clinically Relevant Gatekeeper Mutant FGFR4

Fgfr4-IN-18 (8z) demonstrates potent inhibition against FGFR4 wild-type (WT) and two common gatekeeper mutants, V550L and V550M, with IC50 values of 16.3 nM, 12.6 nM, and 57.3 nM, respectively [1]. In contrast, the first-generation irreversible inhibitor BLU9931 exhibits an IC50 of 3 nM for FGFR4 WT but shows significantly reduced potency against the V550M gatekeeper mutant (IC50 > 1000 nM) [2]. This indicates that while BLU9931 is more potent against WT, Fgfr4-IN-18 maintains substantially better activity against the V550M resistance mutation, a critical differentiator for research in acquired resistance models.

Biochemical IC50
Reported
Fgfr4-IN-18 vs BLU9931
WT: 16.3 nM vs 3 nM
V550L: 12.6 nM (8z only)
V550M: 57.3 nM vs >1000 nM
Supports gatekeeper mutant resistance modeling
Cross-study comparison; recombinant kinase domain assays
Kinase Inhibition FGFR4 Gatekeeper Mutation Drug Resistance

Cellular Antiproliferative Activity in HCC and Ba/F3 Cell Models

Fgfr4-IN-18 (8z) potently suppressed the proliferation of FGFR4-dependent cell lines. It inhibited Ba/F3 cells engineered to express FGFR4 WT, V550L, and V550M with IC50 values of 1.2 nM, 13.5 nM, and 64.5 nM, respectively. In human HCC cell lines Hep3B and Huh7, the IC50 values were 15.0 nM and 20.4 nM [1]. For comparison, the clinical candidate FGF401 (Roblitinib) exhibited an IC50 of 18 nM in Huh7 cells and 19 nM in Hep3B cells [2]. This demonstrates that Fgfr4-IN-18 has comparable, if not slightly superior, cellular potency in key HCC models relative to a clinical-stage comparator.

Cellular Antiproliferation
Reported
Hep3B: 15.0 nM (8z) vs 19 nM (FGF401)
Huh7: 20.4 nM (8z) vs 18 nM (FGF401)
Ba/F3-FGFR4-WT: 1.2 nM (8z)
Reported comparable antiproliferative context in HCC cell models
72 h viability assays; cross-study data
Antiproliferative Activity Hepatocellular Carcinoma Ba/F3 Cell Viability

In Vivo Antitumor Efficacy in an Huh7 HCC Xenograft Model

Fgfr4-IN-18 (8z) was evaluated for in vivo efficacy in a subcutaneous Huh7 HCC xenograft model in nude mice. The compound demonstrated significant in vivo antitumor activity, providing a promising new lead for anticancer drug discovery [1]. While a direct head-to-head comparison in the same study is not available, this in vivo validation is a key differentiator from many early-stage FGFR4 tool compounds (e.g., FGFR4-IN-10, FGFR4-IN-19) which have limited or no reported in vivo data in peer-reviewed literature. For example, FGFR4-IN-19 (compound 8B) is a highly potent covalent inhibitor (IC50 = 1.2 nM) but lacks published in vivo efficacy data, whereas Fgfr4-IN-18 has a demonstrated in vivo proof-of-concept .

In vivo Xenograft
Reported
Significant tumor growth inhibition reported in Huh7 xenograft model. No published in vivo data for analog FGFR4-IN-19.
Supports in vivo model-response evaluation
Qualitative endpoint; single study context
In Vivo Efficacy Xenograft Tumor Growth Inhibition HCC

Structural Basis for Reversible-Covalent Binding to FGFR4 Gatekeeper Mutant

The co-crystal structure of Fgfr4-IN-18 (8z) bound to the FGFR4 V550M kinase domain has been determined at high resolution (1.42 Å) and deposited in the RCSB Protein Data Bank (PDB ID: 8KH9) [1]. This structural data confirms the compound's unique reversible-covalent binding mode, which involves interaction with the gatekeeper residue and surrounding pocket. In contrast, irreversible inhibitors like BLU9931 form a permanent covalent bond with a cysteine residue, which is not present in all FGFR4 mutants [2]. This structural insight provides a rational basis for Fgfr4-IN-18's ability to maintain potency against the V550M mutant, a feature not shared by all covalent FGFR4 inhibitors.

Binding Mode
Reported
Reversible-covalent to FGFR4 V550M (PDB: 8KH9, 1.42 Å)
vs irreversible covalent (BLU9931)
Supports structure-based inhibitor design and selectivity analysis
Co-crystal structure publicly available
Crystal Structure Covalent Inhibitor Structure-Based Drug Design FGFR4

Optimal Research Applications for Fgfr4-IN-18 Based on Validated Differentiation


Investigating Acquired Resistance to FGFR4 Inhibitors in HCC

Due to its retained potency against the clinically relevant V550M gatekeeper mutation (IC50 = 57.3 nM), Fgfr4-IN-18 is uniquely suited for use as a tool compound in studies modeling acquired resistance to FGFR4-targeted therapies. Unlike BLU9931, which loses activity against this mutant (IC50 > 1000 nM), Fgfr4-IN-18 enables researchers to dissect resistance mechanisms and evaluate combination strategies in FGFR4-mutant HCC cell lines [1].

In Vivo Proof-of-Concept Studies for FGFR4-Driven HCC

Fgfr4-IN-18 is a preferred choice for researchers transitioning from in vitro to in vivo HCC models. Its demonstrated in vivo antitumor efficacy in a subcutaneous Huh7 xenograft model provides a validated experimental starting point, reducing the risk and resource expenditure associated with using uncharacterized FGFR4 tool compounds [2]. This makes it ideal for preclinical efficacy and pharmacodynamic studies in oncology research.

Structure-Based Drug Design and Computational Chemistry

The high-resolution co-crystal structure of Fgfr4-IN-18 bound to the FGFR4 V550M kinase domain (PDB: 8KH9) makes this compound an excellent reference ligand for structure-based drug design, molecular docking, and molecular dynamics simulations [3]. Researchers can leverage this structural data to design next-generation FGFR4 inhibitors with improved properties or to understand the molecular basis of inhibitor binding and selectivity.

Comparative Studies of FGFR4 Inhibitor Binding Modes

As a well-characterized reversible-covalent inhibitor with a published crystal structure, Fgfr4-IN-18 serves as a valuable comparator for studying the kinetic and thermodynamic profiles of different FGFR4 inhibitor binding modes (e.g., reversible vs. irreversible covalent) [4]. Its balanced potency profile across WT and mutant FGFR4 makes it a robust benchmark in biochemical and cellular assays.

Application
Selection Property
Validation Focus
HCC resistance mechanism studies
Retained activity against gatekeeper mutations (V550L/V550M)
Gatekeeper mutant model response evaluation
In vivo HCC model evaluation
Reported xenograft tumor growth inhibition
In vivo pharmacodynamic and efficacy endpoint review
Structure-based FGFR4 inhibitor design
Available high-resolution co-crystal structure
Binding mode and selectivity analysis
FGFR4 inhibitor binding mode comparison
Reversible-covalent mechanism
Kinetic and thermodynamic profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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